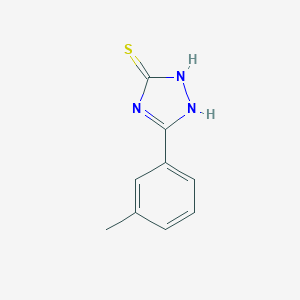

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-(3-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJMGRNQNUBUMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=S)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351088 |

Source

|

| Record name | 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75218-27-8 |

Source

|

| Record name | 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a reliable synthetic pathway, explains the underlying reaction mechanisms, and presents a thorough characterization protocol using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and validate this molecule.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a thiol group at the 3-position of the triazole ring often enhances or modulates these biological effects. The title compound, 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, is a member of this important class of heterocyclic compounds. The presence of the 3-methylphenyl substituent can influence the compound's lipophilicity and steric interactions with biological targets, making it a valuable candidate for further investigation and as a building block for more complex molecules.

This guide will provide a detailed, step-by-step methodology for the synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, followed by a comprehensive section on its structural elucidation and characterization using various spectroscopic and analytical techniques.

Synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry.[2][5][6] The most common and reliable method involves a multi-step reaction sequence starting from the corresponding benzoic acid. This guide will detail a two-step synthesis starting from 3-methylbenzoyl chloride.

Overall Synthetic Scheme

Caption: Overall synthetic route for 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-Methylbenzohydrazide

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methylbenzoyl chloride (0.1 mol, 15.46 g) in 100 mL of absolute ethanol.

-

Addition of Hydrazine Hydrate: Cool the solution to 0-5 °C using an ice bath. Slowly add hydrazine hydrate (80%, 0.12 mol, 7.5 g) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Work-up: Pour the reaction mixture into 300 mL of ice-cold distilled water. A white precipitate of 3-methylbenzohydrazide will form.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and dry it in a desiccator over anhydrous calcium chloride. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Part B: Synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

-

Formation of Potassium Dithiocarbazinate: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.61 g) in 50 mL of absolute ethanol. To this solution, add 3-methylbenzohydrazide (0.1 mol, 15.02 g) and stir until it dissolves. Add carbon disulfide (0.12 mol, 9.14 g) dropwise while keeping the flask in an ice bath to manage the exothermic reaction. After the addition, stir the mixture at room temperature for 12-16 hours. The potassium 3-(3-methylbenzoyl)dithiocarbazinate salt will precipitate.

-

Cyclization: To the reaction mixture containing the dithiocarbazinate salt, add hydrazine hydrate (0.2 mol, 10 g) and reflux the mixture for 8-10 hours. Monitor the reaction for the evolution of hydrogen sulfide gas (use appropriate safety precautions and a scrubber).

-

Work-up: After the reflux is complete, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., 2M HCl or acetic acid) to a pH of 5-6. The target compound, 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be purified by recrystallization from ethanol to yield a pure crystalline solid.

Characterization of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The analysis is typically performed using a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching vibrations of the triazole ring |

| ~3050-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (from the methyl group) |

| ~2600-2550 | S-H stretching (thiol group), often a weak band[5][6] |

| ~1610-1590 | C=N stretching of the triazole ring[5][6] |

| ~1500-1400 | C=C stretching of the aromatic ring |

| ~1300-1200 | C-N stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the compound. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5-14.0 | Singlet | 1H | SH proton of the thiol group[1] |

| ~7.2-7.8 | Multiplet | 4H | Aromatic protons of the 3-methylphenyl ring |

| ~2.4 | Singlet | 3H | CH₃ protons of the methyl group |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=S (thione tautomer) |

| ~145-150 | C-5 of the triazole ring |

| ~138-140 | Quaternary carbon of the phenyl ring attached to the methyl group |

| ~125-135 | Aromatic carbons of the 3-methylphenyl ring |

| ~21 | CH₃ carbon |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

| m/z | Assignment |

| 191 | [M]⁺ (Molecular ion peak) |

| 192 | [M+1]⁺ (Isotopic peak) |

| Other fragments | Corresponding to the loss of SH, HCN, and other small fragments. |

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined values should be in close agreement with the calculated values for the molecular formula C₉H₉N₃S.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 56.52 | To be determined |

| Hydrogen (H) | 4.74 | To be determined |

| Nitrogen (N) | 21.97 | To be determined |

| Sulfur (S) | 16.77 | To be determined |

Safety and Handling

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling volatile and toxic substances like carbon disulfide and hydrazine hydrate.

-

Reactions: Be cautious of exothermic reactions, particularly during the addition of hydrazine hydrate and carbon disulfide. The evolution of hydrogen sulfide gas during the cyclization step is hazardous and requires proper ventilation and scrubbing.

-

Product: The toxicological properties of the final compound may not be fully known. Handle it with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The provided protocol, along with the comprehensive characterization data, will enable researchers to synthesize and validate this compound with a high degree of confidence. The successful synthesis and characterization of this molecule can serve as a starting point for further derivatization and biological evaluation in the quest for novel therapeutic agents.

References

- Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.

-

Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new triazolo [4, 3-b][1][5][7][8] tetrazines, triazolo [3, 4-b][5][6][7] thiadiazines, triazolo [3, 4-b][5][6][7] thiadiazoles and bis-triazolo [3, 4-b][5][6][7] thiadiazoles. Bulletin of the Korean Chemical Society, 33(1), 253-258.

- Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1, 2, 4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European journal of medicinal chemistry, 44(3), 1057-1066.

- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 38(7-8), 759-767.

-

MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

Ginekologia i Poloznictwo. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis and Antimicrobial Activity of New 1,2,4-Triazole-3-thiol Metronidazole Derivatives. Retrieved from [Link]

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Tautomerism in 5-aryl-4H-1,2,4-triazole-3-thiols: A Technical Guide for Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Within this class, 5-aryl-4H-1,2,4-triazole-3-thiols represent a particularly intriguing subset due to their existence in a dynamic equilibrium between thione and thiol tautomeric forms. This tautomerism is not merely a chemical curiosity; it profoundly influences the physicochemical properties, and consequently, the biological activity of these molecules. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics. This guide provides an in-depth exploration of the tautomerism in 5-aryl-4H-1,2,4-triazole-3-thiols, detailing the underlying principles, analytical methodologies for characterization, and the implications for drug development.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a thiol group at the 3-position imparts the ability to exist as two interconverting isomers: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, containing a sulfur-hydrogen bond (S-H). This phenomenon, known as thione-thiol tautomerism, is a type of prototropic tautomerism where the isomers differ in the location of a proton and a double bond.

The chemical reactivity and biological interactions of these compounds are highly dependent on the predominant tautomeric form. For instance, the thiol form may exhibit different hydrogen bonding capabilities and metal-chelating properties compared to the thione form, which can significantly alter interactions with biological targets like enzymes and receptors. Therefore, a comprehensive understanding of the factors governing the thione-thiol equilibrium is crucial for medicinal chemists aiming to optimize the pharmacological profile of these compounds.

The Thione-Thiol Equilibrium: A Dynamic Interplay

The tautomeric equilibrium between the thione and thiol forms of 5-aryl-4H-1,2,4-triazole-3-thiols is a dynamic process where both isomers coexist in solution. The position of this equilibrium is influenced by a multitude of factors, including the electronic nature of the aryl substituent, the polarity of the solvent, pH, and temperature.

In the solid state and in the gas phase, computational studies and experimental evidence suggest that the thione form is generally the more stable and predominant tautomer.[5][6] This is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol form. However, in solution, the equilibrium can be shifted towards the thiol form, particularly in polar or alkaline environments.[7]

Caption: Thione-thiol tautomeric equilibrium in 5-aryl-4H-1,2,4-triazole-3-thiols.

Influence of Substituents

The electronic properties of the substituent on the 5-aryl ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups tend to stabilize the thione form by decreasing the electron density on the triazole ring. Conversely, electron-donating groups can increase the basicity of the ring nitrogens, potentially favoring the thiol form through stabilization of the protonated intermediate. However, some computational studies suggest that substituents may not have a considerable effect on the relative stabilities and energy barriers for the proton transfer in the gas phase.[5][6]

Solvent Effects

Solvent polarity plays a critical role in determining the position of the tautomeric equilibrium. In nonpolar solvents, the less polar thione form is generally favored. As the polarity of the solvent increases, the more polar thiol form can be stabilized through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium towards the thiol tautomer. This effect is particularly pronounced in protic solvents that can act as both hydrogen bond donors and acceptors.

Analytical Characterization of Tautomers

A combination of spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 5-aryl-4H-1,2,4-triazole-3-thiols and for quantifying their relative populations in different environments.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for studying tautomerism.[8] The chemical shifts of the protons and carbons in the triazole ring are sensitive to the electronic environment, which differs significantly between the thione and thiol forms. For instance, the N-H and S-H protons exhibit distinct chemical shifts, often in the range of 13-14 ppm, allowing for their identification.[9]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions and, consequently, the UV-Vis absorption spectra of the thione and thiol tautomers are different.[7][8] The thione form typically exhibits a characteristic absorption band corresponding to the n→π* transition of the C=S group. Changes in the absorption spectrum upon varying solvent polarity or pH can provide qualitative and sometimes quantitative information about the tautomeric equilibrium.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide evidence for the presence of specific functional groups.[8] The C=S stretching vibration in the thione form and the S-H stretching vibration in the thiol form give rise to characteristic bands in the IR and Raman spectra.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the predominant tautomeric form.[10]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique can be used to separate and identify the tautomers in solution, providing a quantitative assessment of their ratio.[7]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for investigating the relative stabilities of tautomers, transition state energies for their interconversion, and for predicting spectroscopic properties.[5][6][8][11] These calculations can provide insights into the intrinsic factors governing the tautomeric equilibrium and can complement experimental findings. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), has been shown to be reliable for studying this type of tautomerism.[8]

Experimental Protocols: A Practical Approach

The following protocols outline the key experimental workflows for the synthesis and characterization of tautomerism in 5-aryl-4H-1,2,4-triazole-3-thiols.

Synthesis of 5-aryl-4H-1,2,4-triazole-3-thiols

A common and effective method for the synthesis of these compounds involves the cyclization of the corresponding thiosemicarbazides.[4]

Step-by-Step Methodology:

-

Acylation of Thiosemicarbazide: React the appropriate thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE).[9] The reaction is typically carried out in a solvent such as chloroform.

-

Cyclodehydration: The resulting acylation product is then treated with an aqueous alkaline solution (e.g., KOH) to induce cyclodehydration, leading to the formation of the 1,2,4-triazole-3-thiol.[9]

-

Purification: The product can be purified by recrystallization from a suitable solvent.

Caption: General synthesis workflow for 5-aryl-4H-1,2,4-triazole-3-thiols.

Characterization of Tautomeric Equilibrium by UV-Vis Spectroscopy

This protocol allows for the qualitative assessment of the influence of solvent polarity on the thione-thiol equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Prepare dilute solutions of the synthesized 5-aryl-4H-1,2,4-triazole-3-thiol in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the spectra obtained in the different solvents. A shift in the position of the absorption maxima or a change in the relative intensities of the absorption bands can indicate a shift in the tautomeric equilibrium.

| Solvent | Polarity Index | Predominant Tautomer (Hypothesized) |

| Hexane | 0.1 | Thione |

| Chloroform | 4.1 | Thione/Thiol Mixture |

| Ethanol | 5.2 | Thiol/Thione Mixture |

| Water | 10.2 | Thiol |

Implications for Drug Development

The tautomeric state of 5-aryl-4H-1,2,4-triazole-3-thiols has profound implications for their drug-like properties and biological activity.

-

Receptor Binding: The different hydrogen bonding patterns and shapes of the thione and thiol tautomers can lead to distinct binding affinities and selectivities for biological targets. It has been experimentally shown that the biological activity can be dependent on whether the sulfur atom is in the thione or thiol form.[12]

-

Physicochemical Properties: Tautomerism affects key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Prodrug Design: The interconversion between tautomers can be exploited in prodrug design. For example, a more lipophilic tautomer could be designed to enhance membrane permeability, which then converts to the more active tautomer at the target site.

Caption: Impact of tautomerism on key aspects of drug development.

Conclusion and Future Perspectives

The thione-thiol tautomerism in 5-aryl-4H-1,2,4-triazole-3-thiols is a critical determinant of their chemical behavior and biological function. A thorough understanding and characterization of this equilibrium are indispensable for the successful development of novel drugs based on this scaffold. Future research should focus on developing more precise quantitative methods for determining tautomeric ratios in biologically relevant media and on leveraging computational tools to predict the tautomeric preferences of novel derivatives, thereby accelerating the drug discovery process. The continued exploration of the structure-activity relationships related to tautomerism will undoubtedly lead to the design of more potent and selective 1,2,4-triazole-based therapeutics.

References

-

Karabacak, M., Cinar, M., & Kurt, M. (2013). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. PubMed. [Link]

-

Suryanarayana, I. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Davari, M. D., & Asri, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 1035-1044. [Link]

-

Varynskyi, B. A., Parchenko, V. V., & Panasenko, O. I. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

Kumar, A., Kumar, S., & Singh, R. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry, 12(1), 1-9. [Link]

-

Gevorgyan, A., Gevorgyan, A., & Stepanyan, A. (2020). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

-

Krasnikov, S. V., Krasnikova, O. V., & Osyanin, V. A. (2023). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Molecules, 28(10), 4099. [Link]

-

Osyanin, V. A., & Klimochkin, Y. N. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(9), 3786. [Link]

-

Osyanin, V. A., & Klimochkin, Y. N. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7905. [Link]

-

Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]

-

Davari, M. D., & Asri, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. [Link]

-

Walter, W., & Voss, J. (1973). The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

-

Zborowski, K., & Żachowska, M. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 1,2,4-Triazole-3-Thiol Derivatives: Mechanisms, Applications, and Methodologies

Executive Summary: The 1,2,4-triazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and versatile biological interactions.[1] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol scaffold gives rise to derivatives with an exceptionally broad and potent spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[2][3] This guide provides an in-depth exploration of these activities, elucidating the underlying mechanisms of action, summarizing key structure-activity relationships, and presenting detailed, field-proven protocols for their biological evaluation. Designed for researchers and drug development professionals, this document synthesizes current knowledge to facilitate the rational design and advancement of novel therapeutics based on this privileged heterocyclic core.

The 1,2,4-Triazole-3-Thiol Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole nucleus is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including dipole character, hydrogen bonding capability, and metabolic stability, make it an effective pharmacophore for interacting with various biological receptors and enzymes.[1][4] The introduction of a sulfur atom, typically as a thiol (-SH) or thione (=S) group at the C3 position, often enhances the biological potency of the parent triazole.[1][2] These derivatives exist in a thiol-thione tautomeric equilibrium, a feature that can be critical for biological activity.

The synthesis of this scaffold is well-established, most commonly proceeding through the base-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides.[5][6] This straightforward and versatile synthetic route allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Anticancer Activities: Targeting Cell Proliferation and Viability

Derivatives of 1,2,4-triazole-3-thiol have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects against a range of human cancer cell lines, including melanoma, breast, pancreatic, lung, and ovarian cancers.[1][7][8]

Mechanistic Insights

While the precise mechanisms are diverse and structure-dependent, several key pathways have been implicated. Some derivatives are thought to function as kinase inhibitors, interfering with signaling cascades that are crucial for cancer cell growth, proliferation, and migration.[1] The structural features of these compounds allow them to bind to the ATP-binding pocket of various kinases, disrupting downstream signaling. Other proposed mechanisms include the induction of apoptosis and cell cycle arrest.[9]

In Vitro Efficacy

Numerous studies have quantified the cytotoxic potential of these derivatives. Certain hydrazone-bearing 1,2,4-triazole-3-thiols have shown moderate to high cytotoxicity, with EC50 values in the low micromolar range (2–17 µM) against melanoma, breast, and pancreatic cancer cell lines.[1] Notably, some of these compounds exhibited higher or comparable activity to established chemotherapeutic drugs like dacarbazine and erlotinib.[1]

| Compound Type | Cancer Cell Line | Activity (EC₅₀/IC₅₀) | Reference |

| Hydrazone Derivatives | IGR39 (Melanoma) | 2-17 µM | [1] |

| Hydrazone Derivatives | MDA-MB-231 (Breast) | 2-17 µM | [1] |

| Hydrazone Derivatives | Panc-1 (Pancreatic) | 2-17 µM | [1] |

| 3-Alkylsulfanyl Derivatives | Breast, Lung, Ovarian | Moderate to Promising | [7] |

Antimicrobial Activities: A Broad-Spectrum Defense

The 1,2,4-triazole-3-thiol scaffold is a validated platform for the development of potent antimicrobial agents, with derivatives showing significant activity against a wide array of bacteria and fungi.[5][10]

Antibacterial Properties

These compounds are active against both Gram-positive and Gram-negative bacteria.[11] Schiff base derivatives, in particular, have demonstrated excellent potency. For example, certain derivatives showed activity against Staphylococcus aureus and Streptococcus pyogenes with MIC values equal to or lower than standard drugs like ampicillin and chloramphenicol.[11] One compound was found to be superior to streptomycin against S. aureus.[12]

Mechanism of Action: The antibacterial effects can stem from the inhibition of essential microbial enzymes. Documented targets include dihydrofolate reductase (DHFR) and glucosamine-6-phosphate synthase, an enzyme critical for the formation of the bacterial cell wall.[11]

| Target Bacteria | Activity Metric | Result | Reference |

| S. aureus (Gram-positive) | MIC | 0.264 mM | [11] |

| S. pyogenes (Gram-positive) | MIC | 0.132 mM | [11] |

| S. aureus | Zone of Inhibition | Superior to Streptomycin | [12] |

| Gram-positive & Gram-negative | MIC | 0.25 to 32 µg/mL | [11] |

Antifungal Properties

The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole and itraconazole, underscoring its efficacy.[3] Thiol derivatives build upon this legacy, with many exhibiting potent fungicidal activity.[3] Studies have shown that some synthesized compounds are more effective against the dermatophyte Microsporum gypseum than the widely used clinical agent ketoconazole.[12] This highlights their potential in treating topical and invasive fungal infections.

Antiviral Activities

The therapeutic utility of 1,2,4-triazole-3-thiol derivatives extends to antiviral applications. Research has demonstrated their activity against a range of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.[3][13]

Mechanism of Action: For HIV-1, certain derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13] They bind to a hydrophobic pocket on the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA to DNA. Studies have also shown that specific enantiomers of 1,2,4-triazole-3-thiones are effective against influenza A (H1N1) viruses, suggesting a high degree of stereospecificity in their mechanism of action.[13]

Experimental Protocols for Biological Evaluation

Rigorous and standardized methodologies are essential for accurately assessing the biological potential of new chemical entities. The following protocols represent industry-standard assays for cytotoxicity and antimicrobial susceptibility testing.

In Vitro Anticancer Cytotoxicity: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of living cells. The subsequent solubilization of these crystals and measurement of absorbance provides a robust quantification of cell viability.[16]

Step-by-Step Methodology:

-

Cell Seeding: Plate adherent cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

-

-

Compound Preparation: Prepare a stock solution of the 1,2,4-triazole-3-thiol derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO in medium) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17]

-

Causality: Only metabolically active cells can reduce the MTT. This step is the core of the viability measurement.

-

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is clearly visible in the control wells.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[17]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.

-

Trustworthiness: A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance, increasing the accuracy of the measurement.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] It is considered a gold standard for susceptibility testing due to its quantitative results.[18][19]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Causality: A standardized inoculum is critical for reproducibility. Too high or too low a bacterial density will skew the MIC results.

-

-

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to confirm sterility.

-

Trustworthiness: These controls validate the assay. Growth in the positive control and no growth in the negative control are required for the results to be considered valid.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined spectrophotometrically.

Structure-Activity Relationship (SAR) Insights

The biological profile of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and the thiol group.

-

Enhancement of Activity: The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃), on aromatic rings attached to the core can enhance both antimicrobial and antitumor activity.[5]

-

Target Binding: Substituents like nitro (-NO₂) or chloro (-Cl) can significantly affect the molecule's ability to bind to biological targets such as enzymes or DNA.[5][11]

-

Lipophilicity and Potency: The incorporation of lipophilic side chains can modulate the compound's pharmacokinetic properties and its ability to cross cell membranes, often impacting overall potency.

-

Thiol vs. Thione: The tautomeric state is critical. The thiol form allows for S-alkylation to introduce a vast array of functional groups, while the thione form can be important for metal chelation or hydrogen bonding interactions within a biological target.[1][2]

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold represents a highly versatile and privileged structure in the field of drug discovery. Derivatives have consistently demonstrated a broad spectrum of potent biological activities, including compelling anticancer, antibacterial, antifungal, and antiviral properties. The established synthetic pathways allow for extensive structural diversification, enabling fine-tuning of activity and selectivity.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds to enable mechanism-based drug design.

-

Selectivity Optimization: Modifying structures to enhance selectivity towards cancer cells over healthy cells or towards specific microbial pathogens to minimize off-target effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Approaches: Investigating the synergistic effects of these derivatives when used in combination with existing therapeutic agents to overcome drug resistance.[1]

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2018). National Center for Biotechnology Information. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2020). MDPI. [Link]

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2016). National Center for Biotechnology Information. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). National Center for Biotechnology Information. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2010). National Center for Biotechnology Information. [Link]

-

In vitro antifungal susceptibility testing. (1998). PubMed. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). ResearchGate. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). isres.org. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). ResearchGate. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]

-

Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S. Food and Drug Administration. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ResearchGate. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). wjgnet.com. [Link]

-

Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. (n.d.). MDPI. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

In vitro antifungal susceptibility testing. (1997). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). za-vi-le-ku.org. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). ResearchGate. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy. [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2015). ResearchGate. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). SpringerLink. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. isres.org [isres.org]

- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. woah.org [woah.org]

- 19. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of 5-aryl-4H-1,2,4-triazole-3-thiols

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Aryl-4H-1,2,4-triazole-3-thiols

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The 1,2,4-triazole nucleus is a quintessential example of such a scaffold, forming the core of numerous clinically significant drugs, including antifungals (fluconazole), anxiolytics (alprazolam), and anticancer agents (anastrozole).[1] This guide delves into a specific, highly versatile subclass: the 5-aryl-4H-1,2,4-triazole-3-thiols. These compounds are characterized by a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][3][4] Our objective is to dissect the intricate relationship between the chemical structure of these molecules and their biological function, providing a robust framework for the rational design of next-generation therapeutics.

The Molecular Blueprint: Synthesis and Core Characteristics

The foundation of any SAR study lies in the efficient and reliable synthesis of the core scaffold. The 5-aryl-4H-1,2,4-triazole-3-thiol skeleton is most commonly constructed via the cyclization of an intermediate thiosemicarbazide, a method valued for its reliability and accessibility.[2][5]

Dominant Synthetic Pathway

The causality behind this multi-step synthesis is straightforward: it involves the sequential formation of necessary amide and thioamide bonds followed by a base-catalyzed intramolecular cyclization to form the stable five-membered triazole ring.

-

Step 1: Acyl Hydrazide Formation: An aromatic carboxylic acid is activated, typically by conversion to an acid chloride, and reacted with hydrazine hydrate to form the corresponding acyl hydrazide.

-

Step 2: Thiosemicarbazide Intermediate: The acyl hydrazide is then reacted with an appropriate isothiocyanate. This step introduces the crucial carbon-sulfur double bond and the precursor to the N4 position of the triazole ring, yielding a 1,4-disubstituted thiosemicarbazide.[5]

-

Step 3: Base-Catalyzed Cyclization: The thiosemicarbazide intermediate undergoes cyclization in the presence of a base, such as aqueous potassium hydroxide or sodium hydroxide. The base facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the 5-aryl-4H-1,2,4-triazole-3-thiol ring system.[6]

An alternative modern approach involves the use of polyphosphate ester (PPE) to directly facilitate the reaction between thiosemicarbazides and carboxylic acids.[3]

Caption: Key modification points on the 1,2,4-triazole-3-thiol core.

Influence of C5-Aryl Ring Substituents

The aromatic ring at the C5 position is a major determinant of biological activity. Its substituents dictate the molecule's overall lipophilicity, electronic properties, and steric fit within a binding pocket.

-

Antimicrobial Activity: Both electron-donating and electron-withdrawing groups can enhance antimicrobial effects, but their mechanisms differ.

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) have been shown to increase antimicrobial and antitumor activity. [2]A hydroxyl group, for example, can enhance hydrogen bonding with microbial cell wall proteins, disrupting their integrity. [2] * Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro (-NO₂) groups also confer potent activity. [2]Their presence alters the electronic distribution of the entire molecule, potentially improving its ability to bind to target enzymes or DNA. [2]Studies have shown that di-halogenated phenyl rings, such as a 2,4-difluoro substitution, can be particularly effective against resistant strains like MRSA. [1]

-

-

Anticancer Activity: The substitution pattern on the C5-phenyl ring is critical for antiproliferative effects, particularly for compounds acting as tubulin polymerization inhibitors. [1]The precise arrangement of substituents influences the molecule's ability to fit into the colchicine binding site on tubulin, thereby arresting the cell cycle.

The Role of the N4-Position

Substitution at the N4 nitrogen atom is a powerful tool for fine-tuning activity and selectivity.

-

Antimicrobial Activity: The necessity of N4 substitution is context-dependent. In certain ciprofloxacin-triazole hybrids, a substituted phenyl group at N4 was found to be non-essential for activity. [1]However, when an alkyl chain is present, its length can be a critical factor, with longer chains sometimes leading to a decrease in potency, likely due to unfavorable steric interactions. [1]* Anti-inflammatory Activity: For compounds targeting 5-lipoxygenase-activating protein (FLAP), a key player in the inflammatory cascade, a phenyl group with hydrophobic substituents at the N4 position is considered important for antagonistic activity. [7]* Antioxidant Activity: An unsubstituted amino group (-NH₂) at the N4 position has been linked to significant antiradical activity. [8]In one study, the parent compound 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed the highest activity, which diminished upon derivatization of the amino group, suggesting this group is a key pharmacophore for scavenging free radicals. [8]

Modifications at the C3-Thiol Group

The thiol group is less a modulator and more an anchor for profound structural diversification. Its nucleophilicity allows for the attachment of a vast array of chemical moieties, creating new chemical entities.

-

Antimicrobial Activity: S-alkylation to form thioethers is a widely used strategy. Incorporating a thioether linkage has been shown to be beneficial for increasing antifungal activity. [1]Furthermore, the thiol can be used as a starting point to build more complex derivatives, such as Schiff bases, which have demonstrated potent antibacterial and antifungal properties. [1]* Anticancer Activity: This position is crucial for developing anticancer agents. Derivatives where the thiol group is converted into a thioacetohydrazide and subsequently into various hydrazones have yielded compounds with significant cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. [9]One such derivative was also found to inhibit cancer cell migration, highlighting its potential as an antimetastatic agent. [9]

SAR Data Summary

The following table synthesizes the key structure-activity relationships discussed, providing a quick-reference guide for medicinal chemists.

| Position of Modification | Substituent/Modification Type | Observed Biological Activity | Key Finding/Trend |

| C5-Aryl Ring | Electron-Donating (-OH, -OCH₃) | Antimicrobial, Antitumor | Enhances activity, possibly through increased H-bonding. [2] |

| C5-Aryl Ring | Electron-Withdrawing (-Cl, -F, -NO₂) | Antimicrobial | Potentiates activity; di-halo substitutions can be superior to mono-halo. [1][2] |

| C5-Aryl Ring | Various Phenyl Substitutions | Anticancer (Tubulin Inhibition) | The specific pattern and position of substituents are critical for binding. [1] |

| N4-Position | Unsubstituted -NH₂ | Antioxidant | The free amino group appears essential for high antiradical activity. [8] |

| N4-Position | Alkyl Chains | Antimicrobial | Activity can be sensitive to chain length; longer chains may decrease potency. [1] |

| N4-Position | Phenyl with Hydrophobic Groups | Anti-inflammatory (FLAP) | Important for antagonistic activity at the FLAP receptor. [7] |

| C3-Thiol Group | S-Alkylation (Thioethers) | Antifungal | A common and effective strategy to enhance antifungal potency. [1] |

| C3-Thiol Group | Hydrazone Derivatives | Anticancer, Antimetastatic | Creates potent cytotoxic agents and can inhibit cancer cell migration. [9] |

Validated Experimental Protocols

To ensure the reproducibility and integrity of SAR studies, standardized and validated protocols are essential. The following methodologies represent field-proven approaches for the synthesis and preliminary biological evaluation of 5-aryl-4H-1,2,4-triazole-3-thiols.

Protocol: Synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol provides a representative, step-by-step method for synthesizing a core scaffold molecule.

Step A: Synthesis of 4-chlorobenzohydrazide

-

To a solution of 4-chlorobenzoic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

-

Reflux the mixture for 8 hours. Monitor reaction completion via TLC.

-

Cool the mixture, remove the solvent under reduced pressure, and neutralize with a saturated sodium bicarbonate solution.

-

Extract the resulting methyl 4-chlorobenzoate with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the ester.

-

Dissolve the crude ester in ethanol (40 mL) and add hydrazine hydrate (20 mmol).

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture to room temperature. The precipitated product, 4-chlorobenzohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Step B: Synthesis of 2-(4-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamide

-

Dissolve 4-chlorobenzohydrazide (5 mmol) in absolute ethanol (30 mL).

-

Add phenyl isothiocyanate (5 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Upon cooling, the thiosemicarbazide intermediate will precipitate. Collect the solid by filtration, wash with ether, and dry.

Step C: Cyclization to 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Suspend the thiosemicarbazide intermediate (3 mmol) in an 8% aqueous sodium hydroxide solution (25 mL).

-

Reflux the mixture for 6-8 hours until a clear solution is obtained and the evolution of H₂S gas ceases.

-

Cool the reaction mixture in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid.

-

The target triazole precipitates out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This self-validating protocol assesses the antibacterial efficacy of synthesized compounds.

-

Preparation: Prepare sterile Mueller-Hinton Agar plates. Prepare a bacterial inoculum of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) standardized to a 0.5 McFarland turbidity standard.

-

Inoculation: Evenly spread 100 µL of the standardized bacterial suspension over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Loading: Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL). Add 100 µL of each test compound solution into separate wells.

-

Controls: Use a well with 100 µL of pure DMSO as a negative control and a well with a standard antibiotic solution (e.g., Gentamicin, 10 µg/mL) as a positive control. [2]6. Incubation: Allow the plates to stand for 1 hour for pre-diffusion, then incubate at 37°C for 24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The larger the zone, the greater the antibacterial activity.

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Horizons

The 5-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has systematically demonstrated that the biological activity of these compounds is a direct and predictable function of their molecular architecture.

Key Takeaways:

-

The C5-aryl ring is the primary driver of potency, where electronic and steric factors must be carefully balanced.

-

The N4-position acts as a crucial modulator, allowing for the fine-tuning of selectivity and physicochemical properties.

-

The C3-thiol group is a versatile synthetic handle, enabling the creation of diverse chemical libraries and the exploration of new chemical space.

Future research should focus on integrating computational chemistry, such as 3D-QSAR and molecular docking, to build predictive models that can accelerate the design-synthesis-test cycle. [1]Furthermore, the creation of hybrid molecules that conjugate the triazole-thiol scaffold with other known pharmacophores is a promising strategy for developing agents with novel mechanisms of action or improved resistance profiles. The principles outlined herein provide a robust intellectual framework to guide these future endeavors, paving the way for the development of potent and selective drug candidates based on this remarkable heterocyclic core.

References

-

Krasilnikova, V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

-

Kantor, A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]

-

Al-Sultani, A., & Al-Juboori, A. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Survey in Fisheries Sciences. [Link]

-

Starkova, O., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. [Link]

-

Kochikyan, T., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]

-

Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Harasym, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]

-

Nain, A., et al. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Kumar, D., et al. (2022). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]

-

Kane, J.M., et al. (1990). 4-Alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents. Journal of Medicinal Chemistry. [Link]

-

Rådmark, O., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Cancer Research: An In-depth Technical Guide to the In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel anticancer agents has spotlighted the 1,2,4-triazole scaffold as a cornerstone in medicinal chemistry. This guide provides a comprehensive exploration of the in vitro evaluation of 1,2,4-triazole derivatives, delving into their synthesis, mechanisms of action, and the critical assays employed to quantify their anticancer potential. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in this dynamic field. This document serves as a technical resource, blending established protocols with an understanding of the intricate cellular signaling pathways targeted by these promising compounds.

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Oncology

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of an amide bond, granting it unique physicochemical properties. Its stability to metabolic degradation, capacity for hydrogen bonding, and ability to coordinate with metal ions contribute to its remarkable versatility as a pharmacophore.[1][2] This has led to the successful development of several FDA-approved drugs containing this moiety, such as the antifungal agent fluconazole and the anticancer drugs letrozole and anastrozole.[2][3] The inherent biological activity and synthetic tractability of the 1,2,4-triazole core make it a fertile ground for the discovery of novel anticancer therapeutics.[4]

The combination of the 1,2,4-triazole nucleus with various functional substituents has been shown to yield compounds with significant biological activity and low toxicity.[2] These derivatives have demonstrated promising in vitro and in vivo anticancer activity, underscoring their potential in the development of new cancer treatments.[3]

Foundational In Vitro Assays for Anticancer Activity Screening

The initial assessment of a compound's anticancer potential hinges on robust and reproducible in vitro assays. These assays provide a quantitative measure of a compound's ability to inhibit cancer cell growth or induce cell death. The choice of assay is critical and should be guided by the specific research question.

Cytotoxicity and Antiproliferative Assays

These assays are the workhorses of anticancer drug screening, providing a first look at a compound's efficacy. Two of the most widely adopted colorimetric assays are the MTT and SRB assays.[5]

2.1.1. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] This conversion is primarily carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[6]

Experimental Protocol: MTT Assay [7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 6,000 cells per well and incubate for 24 hours at 37°C in a CO2 incubator.

-

Compound Treatment: Introduce the 1,2,4-triazole derivatives at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a further 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.1.2. The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is another widely used method for determining cytotoxicity. It is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which, in turn, is proportional to the number of cells.[8] The SRB assay is considered to have a good linear response with respect to cell number and often yields similar dose-response curves to the MTT assay.[5]

Experimental Protocol: SRB Assay [8]

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.

Apoptosis Assays: Unraveling the Mode of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Apoptosis is a highly regulated process that is often a desirable outcome for anticancer therapies. Several assays can be employed to detect the hallmarks of apoptosis.

2.2.1. Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[9]

2.2.2. DNA Fragmentation Assay

A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by DNA laddering on an agarose gel.[9][10]

Mechanisms of Action: How 1,2,4-Triazoles Exert Their Anticancer Effects

The anticancer activity of 1,2,4-triazole derivatives stems from their ability to interact with various cellular targets, disrupting critical pathways involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition

One of the most well-documented mechanisms of action for 1,2,4-triazole derivatives is the inhibition of tubulin polymerization.[11][12] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance. By binding to the colchicine-binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[13][14]

Diagram: Tubulin Polymerization Inhibition by 1,2,4-Triazole Derivatives

Caption: Inhibition of tubulin polymerization by 1,2,4-triazole derivatives.

Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[15] Deregulation of kinase activity is a common feature of many cancers.[15] Small-molecule kinase inhibitors have emerged as a strategic approach for cancer treatment, and 1,2,4-triazole derivatives have shown promise in this area by targeting key kinases such as EGFR and BRAF.[15][16]

Diagram: Kinase Inhibition by 1,2,4-Triazole Derivatives

Caption: Mechanism of kinase inhibition by 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended aromatic or heterocyclic systems. SAR studies are crucial for optimizing the lead compounds to enhance their activity and selectivity.

Key observations from various studies include:

-

Electronegative Substituents: The presence of electronegative groups, such as chlorine or bromine, on a phenyl ring attached to the triazole core can significantly increase cytotoxic activity.[17]

-

Aromatic Moieties: The incorporation of certain aromatic systems, like indole, can enhance the tubulin polymerization inhibitory activity.[12]

-

Thione/Thiol Tautomerism: 1,2,4-triazole-3-thiones/thiols often exhibit greater potency compared to their parent compounds.[2]

Data Presentation: Summarizing In Vitro Anticancer Activity

The clear and concise presentation of quantitative data is paramount for comparing the efficacy of different derivatives. A tabular format is ideal for summarizing IC50 or GI50 values against a panel of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| TP6 | B16F10 (Murine Melanoma) | MTT | 41.12 | [18] |

| 4g | HT-29 (Human Colon Carcinoma) | Not Specified | 12.69 ± 7.14 | |

| 8c | Not Specified | EGFR Inhibition | 3.6 | [16] |

| 7i | Not Specified | Tubulin Polymerization | 3.03 ± 0.11 | [11] |

| 9p | HeLa (Human Cervical Cancer) | Not Specified | Nanomolar range | |

| 12 | HeLa (Human Cervical Cancer) | Not Specified | 0.15 ± 0.18 | [13][14] |

| 12 | HepG2 (Human Liver Carcinoma) | Not Specified | 0.23 ± 0.08 | [13][14] |

| 12 | A549 (Human Lung Carcinoma) | Not Specified | 0.30 ± 0.13 | [13][14] |

| 12 | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 0.38 ± 0.12 | [13][14] |

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly promising framework for the development of novel anticancer agents. The versatility of its chemistry allows for the creation of diverse libraries of compounds that can be screened against a wide range of cancer cell lines. A systematic approach, combining robust in vitro screening with detailed mechanistic studies, is essential for identifying lead candidates with potent and selective anticancer activity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro efficacy into successful in vivo outcomes. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of 1,2,4-triazole-based cancer therapeutics.[4]

References

-

Jadhav, S. B., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 116-122. [Link]

-

Lv, K., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 24(10), 1089-1113. [Link]

-

Petrikaite, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5344. [Link]

-

Kumar, D. S., et al. (2018). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Research Journal of Pharmacy and Technology, 11(1), 22-27. [Link]

-

Li, Y., et al. (2022). Synthesis and anticancer activity of[3][10][18] triazole [4,3-b][3][10][18][19] tetrazine derivatives. Monatshefte für Chemie-Chemical Monthly, 153(2), 183-190. [Link]

-

Fathalla, O. A., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Pharmacy and Bioresources, 21(1), 1-13. [Link]

-

Kumar, A., et al. (2020). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Drug Targets, 21(14), 1447-1470. [Link]

-

Harmankaya, R., & Harmankaya, H. (2022). Anticancer Properties of 1,2,4-Triazoles. In Chemistry of 1,2,4-Triazoles in Current Science (pp. 63-79). ISRES Publishing. [Link]

-

Abdel-Gawad, N. M., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Synthesis, 22(1). [Link]

-